molecular formula C11H12FNO2 B11803100 4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid

4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid

Katalognummer: B11803100
Molekulargewicht: 209.22 g/mol
InChI-Schlüssel: TVIAPIDLKFACFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid is a chemical compound that features a fluorine atom, a pyrrolidine ring, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated benzoic acid precursors and pyrrolidine under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluorinated benzoic acids and pyrrolidine derivatives. Examples are:

Uniqueness

4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyrrolidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H12FNO2

Molekulargewicht

209.22 g/mol

IUPAC-Name

4-fluoro-2-pyrrolidin-2-ylbenzoic acid

InChI

InChI=1S/C11H12FNO2/c12-7-3-4-8(11(14)15)9(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2,(H,14,15)

InChI-Schlüssel

TVIAPIDLKFACFU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.